Cas no 436155-38-3 (2-(2,4-Dimethylphenoxy)acetohydrazide)

2-(2,4-Dimethylphenoxy)acetohydrazide is a specialized organic compound featuring a hydrazide functional group attached to a phenoxyacetate backbone with dimethyl substitutions at the 2- and 4-positions. This structure imparts unique reactivity, making it valuable as an intermediate in synthetic organic chemistry, particularly for the preparation of heterocyclic compounds, agrochemicals, and pharmaceuticals. Its well-defined molecular framework allows for precise modifications, enhancing its utility in targeted synthesis. The compound exhibits stability under standard conditions, facilitating handling and storage. Its compatibility with various reaction conditions further underscores its versatility in research and industrial applications, particularly where controlled functionalization is required.
2-(2,4-Dimethylphenoxy)acetohydrazide structure
436155-38-3 structure
Product Name:2-(2,4-Dimethylphenoxy)acetohydrazide
CAS No:436155-38-3
MF:C10H14N2O2
MW:194.230362415314
CID:2618716
PubChem ID:2736274
Update Time:2025-10-29

2-(2,4-Dimethylphenoxy)acetohydrazide Chemical and Physical Properties

Names and Identifiers

    • 2-(2,4-Dimethylphenoxy)acetohydrazide
    • MFCD00156144
    • ALBB-002752
    • SB85914
    • 72293-69-7
    • STK004347
    • Oprea1_294802
    • Oprea1_465024
    • FD114362
    • H22313
    • 436155-38-3
    • PS-6191
    • CS-0312959
    • 2,4-Dimethylphenoxyacetic acid hydrazide
    • (2,4-dimethyl-phenoxy)-acetic acid hydrazide
    • BBL015534
    • DTXSID601257016
    • AKOS000305739
    • 2-(2,4-Dimethylphenoxy)acetic acid hydrazide
    • Inchi: 1S/C10H14N2O2/c1-7-3-4-9(8(2)5-7)14-6-10(13)12-11/h3-5H,6,11H2,1-2H3,(H,12,13)
    • InChI Key: DINZSDUBCPSOKB-UHFFFAOYSA-N
    • SMILES: O(CC(NN)=O)C1C=CC(C)=CC=1C

Computed Properties

  • Exact Mass: 194.105527694Da
  • Monoisotopic Mass: 194.105527694Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 64.4Ų

2-(2,4-Dimethylphenoxy)acetohydrazide Security Information

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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